1,1-Bis(P-ethoxyphenyl)-2,2-dimethylpropane
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Overview
Description
1,1-Bis(P-ethoxyphenyl)-2,2-dimethylpropane is an organic compound with the molecular formula C19H23NO4 It is known for its unique chemical structure, which includes two ethoxyphenyl groups attached to a dimethylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(P-ethoxyphenyl)-2,2-dimethylpropane typically involves the reaction of p-ethoxyphenylmagnesium bromide with 2,2-dimethylpropanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(P-ethoxyphenyl)-2,2-dimethylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide (NaOEt) or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(P-ethoxyphenyl)-2,2-dimethylpropane involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(p-ethoxyphenyl)-2-nitropropane: A similar compound with a nitro group instead of the dimethylpropane backbone.
1,1-Bis(4-ethoxyphenyl)-2-nitropropane: Another related compound with slight variations in the chemical structure.
Uniqueness
1,1-Bis(P-ethoxyphenyl)-2,2-dimethylpropane is unique due to its specific combination of ethoxyphenyl groups and a dimethylpropane backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
27955-87-9 |
---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-ethoxy-4-[1-(4-ethoxyphenyl)-2,2-dimethylpropyl]benzene |
InChI |
InChI=1S/C21H28O2/c1-6-22-18-12-8-16(9-13-18)20(21(3,4)5)17-10-14-19(15-11-17)23-7-2/h8-15,20H,6-7H2,1-5H3 |
InChI Key |
YISAFEWRNHHIJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)(C)C |
Origin of Product |
United States |
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